6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine
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Overview
Description
Preparation Methods
The synthesis of hnNOS-IN-2 involves a series of chemical reactions starting from 2-aminopyridine derivatives. The synthetic route typically includes the following steps :
Formation of the 2-aminopyridine scaffold: This involves the reaction of 2-aminopyridine with various substituents to form the desired scaffold.
Introduction of the amino sidechain: The amino sidechain is introduced through a series of substitution reactions.
Final modifications: The final product is obtained by introducing fluorine atoms to enhance the compound’s lipophilicity and blood-brain barrier permeability.
Chemical Reactions Analysis
hnNOS-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: hnNOS-IN-2 can be reduced to form reduced derivatives.
Substitution: The compound undergoes substitution reactions, particularly involving the amino sidechain and fluorine atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of hnNOS-IN-2 with modified functional groups.
Scientific Research Applications
hnNOS-IN-2 has several scientific research applications, including :
Neurodegenerative Diseases: It is used to study the role of neuronal nitric oxide synthase in neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases.
Neuroinflammation: The compound is used to investigate the mechanisms of neuroinflammation and its impact on neuronal health.
Drug Development: hnNOS-IN-2 serves as a lead compound for developing new drugs targeting neuronal nitric oxide synthase.
Biological Studies: It is used in various biological studies to understand the role of nitric oxide in cellular signaling and neuroprotection.
Mechanism of Action
hnNOS-IN-2 exerts its effects by inhibiting the activity of human neuronal nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting hnNOS, hnNOS-IN-2 reduces the production of nitric oxide, thereby modulating its effects on neuronal health and inflammation . The molecular targets of hnNOS-IN-2 include the active site of the enzyme, where it binds and prevents the conversion of L-arginine to nitric oxide.
Comparison with Similar Compounds
hnNOS-IN-2 is unique due to its high selectivity and metabolic stability compared to other nitric oxide synthase inhibitors. Similar compounds include :
L-NAME hydrochloride: A non-selective nitric oxide synthase inhibitor.
Methylene Blue: An inhibitor of nitric oxide synthase with additional effects on guanylate cyclase.
Aminoguanidine hydrochloride: A selective inhibitor of inducible nitric oxide synthase.
hnNOS-IN-2 stands out due to its specificity for neuronal nitric oxide synthase and its potential for research in neurodegenerative diseases.
Properties
Molecular Formula |
C18H23F2N3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
6-[2-[5-[2-(dimethylamino)ethyl]-2,3-difluorophenyl]ethyl]-4-methylpyridin-2-amine |
InChI |
InChI=1S/C18H23F2N3/c1-12-8-15(22-17(21)9-12)5-4-14-10-13(6-7-23(2)3)11-16(19)18(14)20/h8-11H,4-7H2,1-3H3,(H2,21,22) |
InChI Key |
MBWOXMLBCLMUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)N)CCC2=C(C(=CC(=C2)CCN(C)C)F)F |
Origin of Product |
United States |
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